molecular formula C29H36O15 B1238533 Isoverbascoside CAS No. 61303-13-7

Isoverbascoside

Cat. No. B1238533
CAS RN: 61303-13-7
M. Wt: 624.6 g/mol
InChI Key: FNMHEHXNBNCPCI-QEOJJFGVSA-N
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Description

Isoverbascoside, also known as Isoacteoside, is a phenylpropanoid glycoside . It is a compound that is known for its antioxidant, anti-inflammatory, and neuroprotective activities . It is present in many Plantago species and was widely used in traditional medicine .


Synthesis Analysis

The synthesis of Isoverbascoside has been achieved via palladium-catalyzed cross-coupling reactions between glycosyl acrylic esters .


Molecular Structure Analysis

Isoverbascoside has a molecular weight of 624.60 g/mol . It is a phenylethanoid glycoside composed mainly of a sugar skeleton of β-glucose and rhamnose monosaccharides .


Chemical Reactions Analysis

Isoverbascoside has been found to exhibit antioxidative and neuroprotective activities . It has been shown to have a dose-dependent protective effect against oxidative stress in clonal and human β-cells .


Physical And Chemical Properties Analysis

Isoverbascoside is a highly hydrophilic compound . It has been found to be stable in lipophilic vehicles .

Scientific Research Applications

Neuroprotective Effects

Isoacteoside has been found to have neuroprotective effects. It can ameliorate cognitive deficits, decrease amyloid deposition, and reverse central cholinergic dysfunction caused by Amyloid β Peptide 1-42 (Aβ 1-42) in rats . It can also decrease extracellular Aβ 1-40 production and restore cell viability decreased by Aβ 1-42 in SH-SY5Y cells . Moreover, Isoacteoside can promote Aβ 1-40 degradation and inhibit Aβ 1-42 oligomerization in vitro .

Memory-Improving Effects

The memory-improving effects of Isoacteoside exceed those of Acteoside. Isoacteoside can promote exploratory behavior and restore cortical and hippocampal dopamine levels .

Protection Against Sepsis-Induced Acute Lung Injury

Isoacteoside has been found to protect against sepsis-induced acute lung injury. It can ameliorate lipopolysaccharide-induced lung injury and pulmonary edema in mice . It can also impede lipopolysaccharide-evoked inflammatory cell infiltration into the lung .

Anti-Oxidative Properties

Isoacteoside possesses anti-oxidative properties . It can attenuate lipid peroxidative markers and enhance endogenous antioxidants in lung tissues .

Anti-Inflammatory Properties

Isoacteoside has anti-inflammatory properties . It can inhibit the activation of nuclear factor-κB/nucleotide-binding oligomeric domain-like receptor protein 3 pathway and the release of proinflammatory cytokines .

Protective Effects on Tight Junctions

Isoacteoside can upregulate tight junction expression in lipopolysaccharide-treated lung tissues .

Mechanism of Action

Target of Action

Isoacteoside’s primary targets include Toll-Like Receptor 4 (TLR4), Sirtuins 1 (SIRT1), Nuclear Factor Erythroid 2 Related Factor 2 (Nrf2), Nuclear Factor-κB (NF-κB), and Nucleotide-binding Oligomerization Domain-like Receptor Protein 3 (NLRP3) . These targets play crucial roles in inflammatory responses, oxidative stress, and cellular signaling pathways .

Mode of Action

Isoacteoside interacts with its targets to modulate their activity. It blocks TLR4 dimerization, which in turn reduces the recruitment of MyD88 and TIR-domain-containing adapter-inducing interferon-β (TRIF) and the phosphorylation of TGF-β-activated kinase-1 (TAK1) . This interaction disrupts the activation of the MyD88–TAK1–NF-κB/MAPK signaling cascades and TRIF pathway .

Biochemical Pathways

Isoacteoside affects several biochemical pathways. It activates the SIRT1/Nrf2 antioxidant signaling pathway and inhibits the NF-κB/NLRP3 pathway . By doing so, it modulates the expression of various genes and proteins involved in inflammation and oxidative stress .

Pharmacokinetics

It has been suggested that isoacteoside has good druggability , indicating that it may have favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.

Result of Action

Isoacteoside’s action results in various molecular and cellular effects. It suppresses the expression of COX-2, iNOS, TNF-α, IL-6, and IL-1 . It also attenuates lipid peroxidative markers and enhances endogenous antioxidants in lung tissues . In addition, it has been shown to ameliorate lipopolysaccharide-induced lung injury and pulmonary edema .

Action Environment

It’s known that the efficacy of isoacteoside can be influenced by the presence of other compounds in the plant extracts where it is found

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)29(42-13)44-27-23(36)20(12-41-21(34)7-4-14-2-5-16(30)18(32)10-14)43-28(26(27)39)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMHEHXNBNCPCI-QEOJJFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317837
Record name Isoacteoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61303-13-7
Record name Isoacteoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61303-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoacteoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name iso-acteoside
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729649
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Record name Isoacteoside
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Record name ISOACTEOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/588LJK42AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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